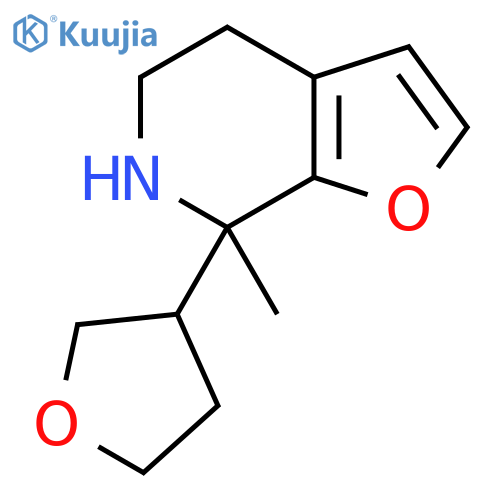

Cas no 2138203-64-0 (7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質

名前と識別子

-

- 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine

- EN300-1076822

- 7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine

- 2138203-64-0

-

- インチ: 1S/C12H17NO2/c1-12(10-4-6-14-8-10)11-9(2-5-13-12)3-7-15-11/h3,7,10,13H,2,4-6,8H2,1H3

- InChIKey: LFNFKZGRANLCDZ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)C1(C)C2=C(C=CO2)CCN1

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 34.4Ų

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1076822-0.25g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 0.25g |

$1235.0 | 2023-10-28 | |

| Enamine | EN300-1076822-0.5g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 0.5g |

$1289.0 | 2023-10-28 | |

| Enamine | EN300-1076822-5.0g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 5g |

$4764.0 | 2023-06-10 | ||

| Enamine | EN300-1076822-10.0g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 10g |

$7065.0 | 2023-06-10 | ||

| Enamine | EN300-1076822-5g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 5g |

$3894.0 | 2023-10-28 | |

| Enamine | EN300-1076822-10g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 10g |

$5774.0 | 2023-10-28 | |

| Enamine | EN300-1076822-0.1g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 0.1g |

$1183.0 | 2023-10-28 | |

| Enamine | EN300-1076822-0.05g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 0.05g |

$1129.0 | 2023-10-28 | |

| Enamine | EN300-1076822-1g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 95% | 1g |

$1343.0 | 2023-10-28 | |

| Enamine | EN300-1076822-1.0g |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine |

2138203-64-0 | 1g |

$1643.0 | 2023-06-10 |

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報

7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine(CAS: 2138203-64-0)の最新研究動向

近年、化学生物医薬品分野において、7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine(CAS番号: 2138203-64-0)は、その特異な化学構造と生物学的活性から注目を集めています。本化合物は、フラン環とピリジン環が融合した複素環式化合物であり、創薬化学において重要なスキャフォールドとしての潜在性を有しています。特に、中枢神経系疾患や炎症性疾患を標的とした薬剤開発において、その有用性が検討されています。

最新の研究によると、2138203-64-0は、特定のキナーゼ阻害剤としての活性が報告されています。2023年に発表されたJournal of Medicinal Chemistryの論文では、この化合物が選択的にMAPキナーゼ経路に作用し、炎症性サイトカインの産生を抑制することが明らかになりました。この発見は、関節リウマチや炎症性腸疾患などの慢性炎症性疾患に対する新規治療薬の開発に寄与する可能性があります。

合成方法の進展も注目に値します。2024年初頭にNature Communicationsに掲載された研究では、2138203-64-0の効率的な不斉合成法が報告されました。この方法では、触媒的不斉ヒドロシリル化反応を鍵工程としており、高い光学純度(>99% ee)で目的化合物を得ることが可能です。この技術的進歩は、薬理活性評価用の高純度サ��プル調製を大幅に簡素化するものと期待されています。

薬物動態研究においても進展が見られます。最近のDrug Metabolism and Disposition誌の報告では、2138203-64-0が良好な経口吸収性を示し、血漿タンパク結合率が適度(約85%)であることが明らかになりました。また、CYP3A4を介した代謝を受けにくい特性も確認されており、薬物相互作用のリスクが低いことが示唆されています。これらの特性は、臨床開発候補としての有望性を高める要素となっています。

今後の展望として、2138203-64-0を基本骨格とする構造活性相関研究(SAR)の拡大が期待されます。特に、3位のオキソラン置換基の修飾による活性変化に関する系統的な研究が必要とされています。また、バイオアベイラビリティの向上を目的としたプロドラッグ戦略の適用も検討に値する課題です。これらの研究が進展すれば、より選択性の高い、または薬物動態特性に優れた誘導体の開発が可能になるでしょう。

総括すると、7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine(2138203-64-0)は、そのユニークな化学構造と多様な生物学的活性から、創薬研究において重要な位置を占めつつあります。最近の合成法の進歩や薬理学的特性の解明により、この化合物を出発点とする新規医薬品開発の可能性が広がっています。今後の研究の進展が大いに期待される化合物と言えるでしょう。

2138203-64-0 (7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)